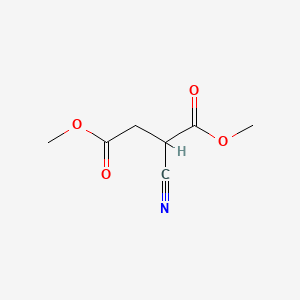

Dimethyl 2-cyanosuccinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-cyanobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-11-6(9)3-5(4-8)7(10)12-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAMMJHRVPQDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-71-2 | |

| Record name | Succinic acid, cyano-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6283-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Dimethyl 2-cyanosuccinate: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Characteristics of Dimethyl 2-cyanosuccinate for Researchers, Scientists, and Drug Development Professionals.

This compound, a dicarboxylic acid ester bearing a nitrile group, serves as a versatile intermediate in organic synthesis. Its trifunctional nature—possessing two ester groups and a nitrile moiety—renders it a valuable building block for the construction of more complex molecular architectures, including various heterocyclic systems. This guide provides a comprehensive overview of its known properties, synthesis, and applications, compiled from available scientific literature and chemical data sources.

Core Properties and Characteristics

While extensive experimental data for this compound is not widely published, the following tables summarize its known and predicted physicochemical properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Notes |

| CAS Number | 6283-71-2 | |

| Molecular Formula | C₇H₉NO₄ | |

| Molecular Weight | 171.15 g/mol | |

| Boiling Point | 86-87 °C at 0.015 Torr | [1] |

| Density | 1.181 ± 0.06 g/cm³ | Predicted |

| Appearance | Not specified (likely a liquid) | |

| Solubility | Not specified |

Table 2: Safety Information

| Hazard Information | Details |

| GHS Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damageH227: Combustible liquid |

Note: This safety information is based on available supplier data and should be confirmed by consulting a comprehensive Safety Data Sheet (SDS) before handling.

Synthesis and Experimental Protocols

Reported Synthesis Route

The synthesis of this compound has been reported via the reaction of sodium methyl cyanoacetate with methyl chloroacetate[2]. This reaction is a nucleophilic substitution where the enolate of methyl cyanoacetate displaces the chloride from methyl chloroacetate.

Proposed Reaction Scheme:

Caption: Synthesis of this compound.

Disclaimer: A detailed experimental protocol for this specific transformation, including reaction conditions, solvent, temperature, work-up, and purification methods, could not be retrieved from the available literature. Researchers should develop a specific procedure based on standard practices for similar nucleophilic substitution reactions. A general procedure for a related compound, methyl cyanoacetate, involves the reaction of methyl chloroacetate with sodium cyanide in methanol[3].

Spectroscopic Data

As of the latest literature search, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in publicly accessible databases. Researchers who synthesize this compound are encouraged to perform and publish this characterization data.

Applications in Research and Drug Development

This compound primarily serves as a chemical intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. Its reactivity allows for a variety of chemical transformations, making it a useful tool for medicinal chemists and researchers in drug discovery.

Use as a Synthetic Intermediate

This compound has been utilized as a starting material in the synthesis of spiro compounds. A documented example involves its reaction with tert-butyl prop-2-enoate in the presence of triethylamine[4]. This highlights its utility in Michael additions and subsequent cyclization reactions for the preparation of novel scaffolds.

The general workflow for such a reaction can be visualized as follows:

Caption: General application workflow of this compound.

Potential in Heterocycle Synthesis

Given its structure, this compound is a promising precursor for a variety of heterocyclic systems. The cyano and ester functionalities can participate in cyclization reactions to form pyridines, pyrimidines, and other nitrogen-containing rings, which are common motifs in biologically active compounds. While specific examples of its use in the synthesis of marketed drugs are not readily found, its role as a building block for novel chemical entities in early-stage drug discovery is plausible.

Logical Relationship for Heterocycle Synthesis:

Caption: Potential pathways to heterocycles from this compound.

Conclusion

This compound is a chemical intermediate with potential for broader application in organic synthesis, particularly for the construction of heterocyclic scaffolds relevant to pharmaceutical and materials science. The current body of public knowledge on this compound is limited, especially concerning its detailed synthesis protocol and comprehensive spectroscopic characterization. Further research and publication of this fundamental data would be of significant value to the scientific community.

References

- 1. diethyl 2-cyano-2-methylsuccinate | CAS#:52808-16-9 | Chemsrc [chemsrc.com]

- 2. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]

- 3. DIMETHYL SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Diethyl 2-Cyano-3-oxosuccinate | MDPI [mdpi.com]

An In-depth Technical Guide to Dimethyl 2-cyanosuccinate (CAS: 6283-71-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-cyanosuccinate, with the Chemical Abstracts Service (CAS) number 6283-71-2, is a versatile organic intermediate with significant applications in synthetic chemistry and drug discovery. Its structure, featuring a nitrile group and two methyl ester functionalities, provides a unique platform for the synthesis of a variety of complex molecules, including heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and notable applications, with a particular focus on its emerging role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a combustible liquid with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol . A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6283-71-2 | [1] |

| Molecular Formula | C₇H₉NO₄ | [1] |

| Molecular Weight | 171.15 g/mol | [1] |

| Boiling Point | 86-87 °C at 0.015 Torr | [2] |

| Predicted Density | 1.181 ± 0.06 g/cm³ | [2] |

| Synonyms | 2-Cyanobutanedioic acid dimethyl ester, Dimethyl cyanosuccinate | [1] |

| Purity (typical) | ≥95% |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of sodium methyl cyanoacetate with methyl chloroacetate[3]. This reaction proceeds via a nucleophilic substitution mechanism where the enolate of methyl cyanoacetate displaces the chloride from methyl chloroacetate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of α-alkylation of active methylene compounds.

Materials:

-

Methyl cyanoacetate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Methyl chloroacetate

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methyl Cyanoacetate: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add methyl cyanoacetate (1.0 equivalent) dropwise at a temperature of 0-5 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure the complete formation of the sodium salt.

-

Alkylation Reaction: To the freshly prepared solution of sodium methyl cyanoacetate, add methyl chloroacetate (1.0 equivalent) dropwise, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield the pure this compound.

Spectroscopic Data

While a publicly available, comprehensive set of spectra for this compound is not readily found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

1H NMR (Proton Nuclear Magnetic Resonance):

-

-OCH₃ groups: Two singlets are expected for the two non-equivalent methyl ester protons, likely in the range of 3.7-3.8 ppm.

-

-CH-CN group: A triplet or a more complex multiplet is expected for the methine proton, likely in the range of 3.5-4.0 ppm, coupled to the adjacent methylene protons.

-

-CH₂- group: A doublet or a more complex multiplet is expected for the methylene protons, likely in the range of 2.8-3.2 ppm, coupled to the methine proton.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ester carbonyls (-C=O): Two resonances are expected in the range of 165-175 ppm.

-

Nitrile (-CN): A resonance is expected in the range of 115-120 ppm.

-

Methoxy (-OCH₃): Two resonances are expected in the range of 50-55 ppm.

-

Methine (-CH-CN): A resonance is expected in the range of 40-50 ppm.

-

Methylene (-CH₂-): A resonance is expected in the range of 30-40 ppm.

IR (Infrared) Spectroscopy:

-

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption is expected around 2250 cm⁻¹.

-

Ester carbonyl (C=O) stretch: A strong, sharp absorption is expected around 1740 cm⁻¹.

-

C-O stretch: Strong absorptions are expected in the range of 1250-1000 cm⁻¹.

-

C-H stretch (sp³): Absorptions are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of a methoxy group (-OCH₃, m/z = 140), a carbomethoxy group (-COOCH₃, m/z = 112), and cleavage of the C-C bonds in the succinate backbone.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the reactivity of its functional groups.

Michael Addition

The activated methylene group adjacent to the nitrile and ester functionalities can act as a Michael donor in conjugate addition reactions. For instance, this compound can react with α,β-unsaturated compounds, such as tert-butyl prop-2-enoate, in the presence of a base like triethylamine to form a new carbon-carbon bond[4].

Materials:

-

This compound

-

tert-Butyl prop-2-enoate

-

Triethylamine

-

Methanol

-

Water

Procedure:

-

To a solution of this compound (10.0 g, 58.4 mmol, 1.00 eq) in methanol (60.0 mL) and water (60.0 mL), add triethylamine (8.87 g, 87.6 mmol, 12.1 mL, 1.50 eq) at 0-5 °C.

-

After stirring for 30 minutes, add tert-butyl prop-2-enoate (8.99 g, 70.1 mmol, 10.2 mL, 1.20 eq) to the reaction mixture.

-

Monitor the reaction to completion by TLC.

-

Upon completion, perform a suitable aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Role in Drug Development: Synthesis of Cereblon (CRBN) E3 Ligase Modulators

A significant application of this compound is in the synthesis of compounds that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. These modulators are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.

The CRBN E3 ligase complex is responsible for tagging proteins with ubiquitin, marking them for degradation by the proteasome. Certain small molecules, often containing a glutarimide or related moiety, can bind to CRBN and recruit new "neo-substrate" proteins to the complex for ubiquitination and subsequent degradation. This process is known as targeted protein degradation.

This compound serves as a key precursor for the synthesis of the glutarimide core of these CRBN modulators. The cyano and ester groups of this compound can be elaborated through a series of reactions, including cyclization and functional group transformations, to construct the final glutarimide-containing molecule. This molecule can then be linked to a ligand that binds to a target protein of interest, creating a PROTAC.

References

Unveiling the Physicochemical Properties of Dimethyl 2-cyanosuccinate

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of Dimethyl 2-cyanosuccinate, a key building block in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a concise summary of its fundamental characteristics.

Core Molecular Attributes

This compound is a chemical compound with significant applications in organic synthesis. A clear understanding of its molecular weight and formula is crucial for stoichiometric calculations in reaction planning and for the characterization of resulting products.

| Property | Value |

| Molecular Formula | C7H9NO4[1][2][3] |

| Molecular Weight | 171.15 g/mol [1][2][3] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.

This document is for informational purposes only and does not constitute a specification sheet. For detailed experimental protocols and safety information, please refer to the relevant material safety data sheets (MSDS) and peer-reviewed literature.

References

Dimethyl 2-Cyanosuccinate: A Technical Guide for Scientific Professionals

An In-depth Technical Guide on Dimethyl 2-Cyanosuccinate for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a versatile organic compound that holds significant potential as a building block in the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. Its structure, featuring a nitrile group and two methyl ester functionalities, provides multiple reaction sites for chemical modifications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and its potential applications in research and development.

IUPAC Name and Synonyms

The compound with the CAS number 6283-71-2 is systematically named according to IUPAC nomenclature and is also known by several synonyms.

-

IUPAC Name : Dimethyl 2-cyanobutanedioate

-

Alternative IUPAC Name : this compound

-

Synonyms :

-

2-Cyanobutanedioic acid, dimethyl ester

-

2-Cyanosuccinic acid dimethyl ester

-

Butanedioic acid, 2-cyano-, 1,4-dimethyl ester

-

Physicochemical and Spectral Data

A summary of the known quantitative data for this compound is presented below. It should be noted that while some physical properties have been experimentally determined, detailed experimental spectral data is not widely available. Therefore, predicted spectral characteristics are also provided.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₄ | [1] |

| Molecular Weight | 171.15 g/mol | [1] |

| Boiling Point | 86-87 °C at 0.015 Torr | [1] |

| Density (Predicted) | 1.181 ± 0.06 g/cm³ | [1] |

| CAS Number | 6283-71-2 | [1] |

Predicted Spectral Data

| Spectrum Type | Predicted Salient Features |

| ¹H NMR | Signals corresponding to two distinct methoxy groups (-OCH₃), a methine proton (-CH-), and two diastereotopic methylene protons (-CH₂-). |

| ¹³C NMR | Resonances for two ester carbonyl carbons, a nitrile carbon, two methoxy carbons, a methine carbon, and a methylene carbon. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, and strong absorption bands for the carbonyl (C=O) groups of the esters. |

Experimental Protocols

Plausible Synthesis of this compound via Michael Addition

Objective: To synthesize this compound by the conjugate addition of the enolate of methyl cyanoacetate to dimethyl fumarate.

Materials:

-

Dimethyl fumarate

-

Methyl cyanoacetate

-

Sodium methoxide (NaOMe) or other suitable base (e.g., DBU, triethylamine)

-

Anhydrous methanol (MeOH)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with a solution of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Methyl cyanoacetate is added dropwise to the cooled (0 °C) methanolic sodium methoxide solution with stirring. The mixture is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the enolate.

-

Michael Addition: A solution of dimethyl fumarate in anhydrous methanol is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The bulk of the methanol is removed under reduced pressure. The resulting aqueous residue is extracted with diethyl ether. The combined organic layers are washed with water and then brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound via Michael addition.

Conclusion

This compound is a valuable, multifunctional compound with significant potential for applications in synthetic organic chemistry. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and a plausible synthetic route. For researchers and professionals in drug development and materials science, this compound represents a key starting material for the construction of novel molecular architectures. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.

References

Spectroscopic Data for Dimethyl 2-cyanosuccinate Remains Elusive in Public Databases

A comprehensive search for spectroscopic data (NMR, IR, and MS) and detailed experimental protocols for dimethyl 2-cyanosuccinate has yielded no specific results for this compound. Publicly available scientific databases and chemical literature do not appear to contain the requested characterization data for this specific molecule.

While extensive searches were conducted to locate ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the corresponding experimental methodologies, no publications or spectral databases could be found that specifically detail the spectroscopic properties of this compound.

The search results consistently provided information on structurally similar but distinct compounds, including:

-

Diethyl 2-cyano-3-oxosuccinate: Spectroscopic data is available for this related compound, which features ethyl esters instead of methyl esters and an additional oxo group.

-

Dimethyl succinate: Data for this simpler, non-cyanated analogue is readily available.

-

Various other alkyl and substituted succinates: A range of other derivatives with different substitution patterns were found, but none matched the exact structure of this compound.

The absence of readily available data for this compound suggests that this compound may be:

-

Not widely synthesized or characterized: It may not be a common or commercially available chemical.

-

An intermediate in chemical reactions: It might be a transient species that is not typically isolated and fully characterized.

-

Referred to by a different, less common name: While searches were conducted using standard chemical nomenclature, an alternative name could exist.

Without access to primary literature detailing the synthesis and characterization of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

For researchers, scientists, and drug development professionals interested in the spectroscopic properties of cyano-substituted succinates, it may be beneficial to investigate the available data for the aforementioned close analogues. Alternatively, the synthesis and subsequent spectroscopic characterization of this compound would represent a novel contribution to the chemical literature.

Proposed Workflow for Spectroscopic Analysis

Should the compound become available, a logical workflow for its complete spectroscopic characterization would be as follows. This workflow is presented as a conceptual guide.

Caption: A logical workflow for the synthesis, spectroscopic analysis, and data reporting of a chemical compound.

Dimethyl 2-Cyanosuccinate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of dimethyl 2-cyanosuccinate. Due to a notable scarcity of direct experimental data for this specific compound in publicly available literature, this document leverages information on closely related analogs, such as dimethyl succinate, and general principles of organic chemistry to provide estimations and guidance. Detailed experimental protocols for determining solubility and stability are also presented to empower researchers to generate the necessary data for their specific applications.

Introduction

This compound is a multifunctional organic molecule incorporating both nitrile and ester functional groups. This unique combination makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. However, the successful application of any chemical entity is contingent on a thorough understanding of its physicochemical properties, most notably its solubility in various solvent systems and its stability under a range of environmental conditions.

This guide aims to consolidate the limited available information on this compound and to provide a practical framework for its handling and use in a research and development setting.

Physicochemical Properties

| Property | This compound | Dimethyl Succinate |

| Molecular Formula | C₇H₉NO₄ | C₆H₁₀O₄ |

| Molecular Weight | 171.15 g/mol | 146.14 g/mol [1] |

| Boiling Point | 86-87 °C at 0.015 Torr[2] | ~200 °C at 760 mmHg[3] |

| Density | 1.181 ± 0.06 g/cm³ (Predicted)[2] | 1.110 g/cm³ |

| Appearance | Not specified | Colorless liquid[3] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not available in the reviewed literature. However, based on its chemical structure and information from the synthesis of related cyanosuccinate derivatives, a qualitative assessment of its likely solubility can be made. The presence of two ester groups suggests that it will be soluble in a range of common organic solvents.

Qualitative Solubility Assessment:

Based on the solvents used in the synthesis of similar compounds, this compound is expected to be soluble in the following solvents:

-

Protic Solvents: Ethanol, Methanol

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)

-

Halogenated Solvents: Chloroform, Dichloromethane

-

Ethers: Diethyl ether

Its solubility in non-polar solvents like hexanes is expected to be limited. The solubility in water is also likely to be low due to the presence of the non-polar methyl groups and the overall molecular size, though the ester and cyano groups may impart some slight solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

The following diagram illustrates the experimental workflow for solubility determination.

Stability Profile

Specific stability data for this compound is largely absent from the literature. However, the presence of both ester and cyano functional groups allows for predictions about its stability under various conditions.

-

Hydrolytic Stability: Esters are susceptible to hydrolysis under both acidic and basic conditions. The cyano group can also be hydrolyzed, typically under more vigorous conditions, to a carboxylic acid or an amide. Therefore, this compound is expected to be unstable in aqueous solutions at extreme pH values, particularly at elevated temperatures. GHS hazard statement H314 ("Causes severe skin burns and eye damage") for the compound suggests it may be corrosive, potentially due to hydrolysis to acidic products.[2]

-

Thermal Stability: The provided boiling point of 86-87 °C is at a very low pressure (0.015 Torr), suggesting that the compound is not highly volatile and may be susceptible to decomposition at higher temperatures under atmospheric pressure.[2] For comparison, the parent compound, dimethyl succinate, is reported to be stable under normal storage conditions.[1]

-

Photostability: There is no specific information on the photostability of this compound. Compounds with carbonyl groups can sometimes be susceptible to photochemical reactions.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the degradation of this compound under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, thermal, and photolytic stress.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

High-purity water

-

Organic solvents (e.g., acetonitrile, methanol)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and temperature

-

HPLC system with a stability-indicating method

Procedure:

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media. Also, prepare solutions in buffered aqueous solutions at various pH levels. Incubate these solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C).

-

Oxidative Degradation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at a controlled temperature.

-

Thermal Degradation: Store the solid compound and solutions in an oven at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photodegradation: Expose the solid compound and solutions to a controlled source of UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.

-

Determine the percentage of the remaining intact this compound.

-

The logical relationship for assessing stability is depicted in the following diagram.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for Dimethyl 2-cyanosuccinate

For Researchers, Scientists, and Drug Development Professionals

Presumed Hazard Classification and Risk Assessment

Given its chemical structure, Dimethyl 2-cyanosuccinate should be treated as a substance with potential hazards until proven otherwise.[1] The presence of a cyano (nitrile) group suggests potential toxicity, as many organic nitriles can release cyanide in vivo.[2][3][4] The diester functionality, while generally associated with lower toxicity, can still present risks such as eye and skin irritation.[5][6] Therefore, a thorough risk assessment is the critical first step before any handling.[7][8][9][10]

Table 1: General Hazard Profile of Functional Groups in this compound

| Functional Group | Potential Hazards |

| Cyano (Nitrile) | High Acute Toxicity: Potential for rapid absorption via inhalation, ingestion, or skin contact.[4] Can interfere with cellular respiration.[2] Hydrogen Cyanide Formation: Reacts with acids, strong bases, and moisture to potentially release highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3][11] Symptoms of Exposure: May include headache, dizziness, nausea, vomiting, rapid breathing, and in severe cases, convulsions and death.[3] |

| Dimethyl Ester | Irritation: May cause irritation to the eyes, skin, and respiratory tract.[12] Combustibility: While not typically highly flammable, can burn at elevated temperatures. |

Prudent Handling and Personal Protective Equipment (PPE)

A conservative approach to handling this compound involves assuming it possesses the hazards of its most reactive functional groups. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3][11][12] |

| Hand Protection | Chemical-resistant gloves are required. Given the potential for skin absorption, double gloving with nitrile gloves is a recommended practice.[2][3][4] Gloves should be inspected for tears or holes before each use.[11] |

| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[3][12] For larger quantities, a chemical-resistant apron is advised. |

| Footwear | Fully enclosed, chemical-resistant footwear is mandatory.[1][12] |

| Respiratory | In the absence of adequate ventilation, or if there is a potential for aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[13][14]

-

Store in a secondary container to contain any potential leaks.[11]

Waste Disposal:

-

All waste containing this compound should be treated as hazardous waste.[3][4]

-

Dispose of waste in designated, properly labeled, and sealed containers.[15]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: Emergency First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected individual to fresh air.[16][17] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[17] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][18] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16][18] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16] |

Spill Response:

-

Small Spills: If you are trained and have the appropriate PPE and spill kit, you can clean up a small spill. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately and notify your institution's environmental health and safety (EHS) department.[18] Prevent the spill from entering drains or waterways.

Logical Workflow for Handling Chemicals with Unknown Toxicity

The following diagram illustrates a logical workflow for approaching the handling of a compound like this compound, where specific safety data is unavailable.

Caption: Risk assessment and safety workflow for novel or uncharacterized compounds.

Conclusion

The principles of chemical safety demand a cautious and informed approach, especially when dealing with compounds with limited toxicological data. By understanding the potential hazards associated with the functional groups of this compound and adhering to stringent safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, but it is imperative for all personnel to receive thorough training and to consult with their institution's EHS professionals before commencing any work with this or any other uncharacterized chemical.

References

- 1. ehs.okstate.edu [ehs.okstate.edu]

- 2. - Division of Research Safety | Illinois [drs.illinois.edu]

- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. uthsc.edu [uthsc.edu]

- 5. pure.psu.edu [pure.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. Chemical Risk Assessment and Safety: Everything You Need to Know When Assessing Chemical Risk Assessment and Safety Skills [alooba.com]

- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 12. benchchem.com [benchchem.com]

- 13. saffronchemicals.com [saffronchemicals.com]

- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 15. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

The Core Reactivity of Dimethyl 2-Cyanosuccinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-cyanosuccinate, a versatile difunctionalized scaffold, holds significant potential in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing its synthesis, key reaction mechanisms, and potential for further functionalization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this valuable building block. We will explore its participation in fundamental organic transformations including the Knoevenagel and Guareschi-Thorpe condensations, hydrolysis and decarboxylation reactions, and the reactivity of its derivatives in Michael additions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to facilitate practical application and further investigation.

Introduction

This compound (also known as 2-cyanobutanedioic acid dimethyl ester) is a molecule of interest in organic synthesis due to the presence of multiple reactive centers: two ester functionalities and a nitrile group, all attached to a four-carbon backbone. The electron-withdrawing nature of the cyano and ester groups activates the α-proton, making it a suitable substrate for a variety of carbon-carbon bond-forming reactions. This guide will systematically explore the synthesis and characteristic reactions of this compound, providing a framework for its application in the development of novel chemical entities.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as dimethyl 2-bromosuccinate, with a cyanide salt.

Synthesis via Nucleophilic Substitution

A plausible and direct route to this compound involves the reaction of dimethyl 2-bromosuccinate with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The use of DMSO is advantageous as it enhances the solubility and nucleophilicity of the cyanide salt.[1][2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-bromosuccinate (1.0 eq) in anhydrous DMSO.

-

Add sodium cyanide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous phase with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Logical Workflow for Synthesis

Core Reactivity and Mechanisms

The reactivity of this compound is dominated by the acidic α-proton and the electrophilic nature of the ester and nitrile groups.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] this compound, with its activated α-proton, readily participates in this reaction with aldehydes and ketones, typically catalyzed by a weak base such as piperidine or an amine salt.[3][4]

Mechanism:

-

Deprotonation: A weak base abstracts the acidic α-proton from this compound to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base to give a β-hydroxy adduct.

-

Dehydration: The β-hydroxy adduct undergoes base-catalyzed dehydration to yield the α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (Analogous)

This protocol is based on similar reactions with ethyl cyanoacetate.[5][6]

-

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol

-

-

Procedure:

-

To a solution of this compound and benzaldehyde in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol.

-

Table 1: Representative Yields for Knoevenagel Condensation of Active Methylene Compounds with Aromatic Aldehydes

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| 1 | Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | ~90 |

| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DBU | Water | ~98[4] |

| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Neat | 96[6] |

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for the synthesis of substituted 2-pyridones. It involves the self-condensation of two molecules of a cyano-containing active methylene compound or the condensation of a cyano-containing active methylene compound with a β-ketoester in the presence of a base.[7] this compound is a potential substrate for this reaction.

Mechanism: The proposed mechanism for the three-component reaction involves the initial formation of cyanoacetamide from the alkyl cyanoacetate and ammonia (from ammonium carbonate), which then undergoes a Knoevenagel-type condensation with a 1,3-dicarbonyl compound, followed by cyclization and tautomerization to yield the 2-pyridone.[8][9][10]

Experimental Protocol: Guareschi-Thorpe Reaction (Analogous)

This protocol is based on the reaction of ethyl cyanoacetate with a β-ketoester.[8][10]

-

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Ammonium carbonate (2.0 eq)

-

Ethanol/Water (1:1)

-

-

Procedure:

-

In a round-bottom flask, combine this compound, ethyl acetoacetate, and ammonium carbonate in a 1:1 mixture of ethanol and water.

-

Heat the mixture at 80 °C and monitor by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Hydrolysis and Decarboxylation

The ester and nitrile functionalities of this compound can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting β-carboxy carboxylic acid can lead to decarboxylation.

Mechanism (Acid-Catalyzed):

-

Protonation: The carbonyl oxygen of the ester and the nitrogen of the nitrile are protonated by a strong acid.

-

Nucleophilic Attack by Water: Water molecules act as nucleophiles, attacking the carbonyl carbon of the esters and the carbon of the protonated nitrile.

-

Hydrolysis: A series of proton transfers and eliminations lead to the formation of 2-carboxy-succinic acid and methanol/ammonia.

-

Decarboxylation: Upon heating, the β-keto acid tautomer of 2-carboxy-succinic acid undergoes decarboxylation via a cyclic transition state to yield succinic acid.

Experimental Protocol: Hydrolysis and Decarboxylation (Analogous)

This protocol is based on the hydrolysis of related succinate esters.[11]

-

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Water

-

-

Procedure:

-

Carefully add concentrated sulfuric acid to a solution of this compound in water.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion of hydrolysis, continue heating to effect decarboxylation.

-

Cool the reaction mixture and extract the succinic acid with a suitable organic solvent.

-

Michael Addition of Knoevenagel Products

While this compound itself is not a Michael acceptor, the α,β-unsaturated products of its Knoevenagel condensation are excellent Michael acceptors. These intermediates can undergo conjugate addition with a variety of nucleophiles (Michael donors) in a tandem Knoevenagel-Michael reaction.[12]

Mechanism:

-

Knoevenagel Condensation: As described in section 3.1, this compound reacts with an aldehyde or ketone to form an α,β-unsaturated intermediate.

-

Michael Addition: A nucleophile (e.g., another equivalent of the active methylene compound, a thiol, or an amine) attacks the β-carbon of the unsaturated intermediate, leading to a 1,4-adduct.

Experimental Protocol: Tandem Knoevenagel-Michael Addition (Analogous)

This protocol is based on tandem reactions involving diethyl malonate.[13]

-

Materials:

-

This compound (2.0 eq)

-

An aromatic aldehyde (1.0 eq)

-

A basic catalyst (e.g., piperidine or DBU)

-

A suitable solvent (e.g., ethanol or acetonitrile)

-

-

Procedure:

-

Combine the aldehyde, this compound, and the catalyst in the solvent.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents data from analogous reactions to provide an estimate of expected outcomes.

Table 2: Summary of Reaction Conditions and Yields for Analogous Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Conditions | Product | Yield (%) |

| Knoevenagel | Ethyl Cyanoacetate | Benzaldehyde | Piperidine | EtOH, reflux | Ethyl 2-cyano-3-phenylacrylate | ~90 |

| Knoevenagel | Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | DBU | Water, RT | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | ~98[4] |

| Guareschi-Thorpe | Ethyl Cyanoacetate | Ethyl Acetoacetate | (NH₄)₂CO₃ | EtOH/H₂O, 80°C | Substituted 2-pyridone | High[8][10] |

| Michael Addition | Diethyl Malonate | 3-Penten-2-one | NaOEt | EtOH, reflux | Diethyl 2-(3-oxopentan-2-yl)malonate | ~90[14] |

Conclusion

This compound is a highly functionalized and reactive building block with significant potential for the synthesis of diverse and complex organic molecules. Its ability to participate in a range of fundamental transformations, including Knoevenagel and Guareschi-Thorpe condensations, and the subsequent reactivity of its derivatives in Michael additions, makes it a valuable tool for synthetic chemists. While specific experimental data for this compound is not extensively reported, this guide provides a robust framework based on the well-established reactivity of analogous compounds. Further research into the specific reaction parameters and applications of this compound is warranted and expected to yield novel and valuable contributions to the fields of drug discovery and materials science.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tandem Knoevenagel-Michael addition of aryl sulfonimines with diethyl malonate for synthesis of arylidene dimalonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to Dimethyl 2-cyanosuccinate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethyl 2-cyanosuccinate, with the chemical formula C₇H₉NO₄, is a dicarboxylic acid ester bearing a nitrile group. This trifunctional molecule holds potential as a valuable building block in organic synthesis due to the reactivity of its ester and nitrile functionalities. Its structure allows for a variety of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. This guide aims to consolidate the available knowledge and provide a foundational understanding of this compound for researchers in organic synthesis and drug discovery.

Inferred Historical Discovery and Synthesis

While a singular, dated discovery of this compound is not prominently documented, its synthesis can be logically deduced from the well-established synthetic methodologies for cyanoacetic esters and succinic acid derivatives that were prevalent in the late 19th and early 20th centuries. Two primary pathways are the most probable routes for its initial synthesis.

Nucleophilic Substitution Pathway

The reaction of a carbanion with an alkyl halide is a fundamental carbon-carbon bond-forming reaction. By the early 20th century, the chemistry of malonic and cyanoacetic esters was well-explored. A likely historical synthesis would have involved the reaction of the sodium salt of methyl cyanoacetate with a methyl haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate.[1][2]

Michael Addition Pathway

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a reaction formally described by Arthur Michael in 1887, provides another plausible route.[3] The addition of the enolate of methyl cyanoacetate to dimethyl maleate or dimethyl fumarate would yield this compound. This method is a cornerstone of organic synthesis for the formation of 1,5-dicarbonyl compounds and their derivatives.[3][4]

Experimental Protocols

The following are detailed experimental protocols for the two most probable synthesis routes for this compound, adapted from established procedures for analogous reactions.

Synthesis via Nucleophilic Substitution of Methyl 2-bromoacetate

This protocol is based on the well-established alkylation of methyl cyanoacetate.[5]

Equation:

NC-CH₂-COOCH₃ + Br-CH₂-COOCH₃ + NaOCH₃ → NC-CH(COOCH₃)-CH₂-COOCH₃ + NaBr + CH₃OH

Materials:

-

Methyl cyanoacetate

-

Methyl 2-bromoacetate[2]

-

Sodium methoxide

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol under a nitrogen atmosphere.

-

To the cooled solution, add methyl cyanoacetate (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, add methyl 2-bromoacetate (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis via Michael Addition to Dimethyl Maleate

This protocol is based on the Michael addition of a soft nucleophile to an α,β-unsaturated ester.[3][4]

Equation:

NC-CH₂-COOCH₃ + CH₃OOC-CH=CH-COOCH₃ --(Base)--> NC-CH(COOCH₃)-CH₂-CH(COOCH₃)₂

Materials:

-

Methyl cyanoacetate

-

Dimethyl maleate

-

Sodium methoxide (catalytic amount)

-

Anhydrous methanol

-

Dilute hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve a catalytic amount of sodium methoxide in anhydrous methanol.

-

Add methyl cyanoacetate (1.0 equivalent) to the solution.

-

Add dimethyl maleate (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature, monitoring its progress by TLC. The reaction may require gentle heating to proceed at a reasonable rate.

-

Once the reaction is complete, neutralize the catalyst with a small amount of dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Work up the residue as described in the nucleophilic substitution protocol (partition between diethyl ether and water, wash, dry, and concentrate).

-

Purify the product by vacuum distillation.

Quantitative Data

| Property | Dimethyl Succinate (for comparison) | This compound (Estimated) | Reference |

| Molecular Formula | C₆H₁₀O₄ | C₇H₉NO₄ | |

| Molecular Weight | 146.14 g/mol | 171.15 g/mol | |

| Boiling Point | 195-200 °C | Expected to be higher due to increased polarity and molecular weight | [6][7] |

| Melting Point | 16-19 °C | Likely a low-melting solid or a viscous liquid at room temperature | |

| Density | ~1.12 g/cm³ | Expected to be slightly higher than dimethyl succinate | [6] |

| Solubility | Soluble in organic solvents, slightly soluble in water | Expected to have similar solubility | [7] |

Spectroscopic Data (Expected):

-

¹H NMR: Signals corresponding to the two methyl ester groups, the methine proton adjacent to the cyano and ester groups, and the methylene protons.

-

¹³C NMR: Resonances for the two ester carbonyl carbons, the nitrile carbon, the carbons of the methyl ester groups, and the aliphatic carbons of the succinate backbone.

-

IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), C=O stretch of the esters (around 1730-1750 cm⁻¹), and C-H stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Role in Drug Development and Signaling Pathways

A direct role for this compound in signaling pathways or as a therapeutic agent has not been established. However, its structural motifs are present in or related to biologically active molecules, suggesting its potential as a synthetic intermediate in drug discovery.

-

Succinimide Derivatives: The succinate backbone is a core component of succinimide derivatives, which are known to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[8] this compound could potentially be a precursor for the synthesis of novel substituted succinimides.

-

2-Cyanoacrylamide Derivatives: The α-cyano ester moiety is structurally related to 2-cyanoacrylamides, which have been investigated as inhibitors of various enzymes, including kinases.[9][10] The cyano group can act as a Michael acceptor or participate in covalent interactions with biological targets.

The exploration of this compound as a scaffold for generating libraries of compounds for biological screening is a promising area for future research.

Visualizations

Synthetic Pathways

The following diagrams illustrate the two primary inferred synthetic pathways for this compound.

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

Caption: Michael addition pathway for the synthesis of this compound.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While its specific history of discovery is not well-documented, its synthesis can be confidently inferred from fundamental organic reactions established over a century ago. The protocols provided in this guide offer a practical basis for its laboratory preparation. Although its direct biological applications are yet to be explored, its structural relationship to known bioactive scaffolds suggests that it could be a valuable starting material for the development of new therapeutic agents. Further research into the reactivity and biological screening of derivatives of this compound is warranted to unlock its full potential in the fields of organic chemistry and drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Diastereoselective Michael additions of β-lactone enolates to dimethyl maleate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Dimethyl 2-Cyanosuccinate: A Versatile Intermediate in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl 2-cyanosuccinate, a dicarboxylic acid ester featuring a nitrile group, is a highly functionalized molecule that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic compounds. Its unique structural combination of ester and cyano functionalities provides multiple reaction sites, making it a valuable building block for the construction of heterocyclic systems and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound (CAS No: 6283-71-2) is a chemical compound with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol .[1] While comprehensive experimental data on its physical properties are not extensively published, its structure suggests it is likely a liquid or low-melting solid at room temperature, soluble in common organic solvents.

| Property | Value | Reference |

| CAS Number | 6283-71-2 | [1] |

| Molecular Formula | C₇H₉NO₄ | [1] |

| Molecular Weight | 171.15 g/mol | [1] |

Synthesis of this compound

The primary and most logical synthetic route to this compound is through a Michael addition of a cyanide source to dimethyl maleate. This conjugate addition reaction is a well-established method for forming carbon-carbon bonds.

Reaction Scheme: Michael Addition

Caption: Synthesis of this compound via Michael Addition.

Experimental Protocol: Synthesis via Michael Addition (General Procedure)

Materials:

-

Dimethyl maleate

-

Sodium cyanide (or potassium cyanide)

-

Anhydrous ethanol (or another suitable solvent like DMF)

-

A weak acid for workup (e.g., acetic acid or dilute HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dimethyl maleate in anhydrous ethanol.

-

In a separate flask, dissolve a slight molar excess of sodium cyanide in a minimal amount of water or ethanol.

-

Slowly add the cyanide solution to the dimethyl maleate solution at room temperature. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by adding a weak acid to neutralize any excess cyanide. (Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas).

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics are as follows:

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the two non-equivalent methoxy groups (singlets, ~3.7-3.8 ppm), a multiplet for the CH-CN proton, and a multiplet for the CH₂ protons. |

| ¹³C NMR | Resonances for the two ester carbonyl carbons (~170 ppm), the nitrile carbon (~115-120 ppm), the two methoxy carbons (~52 ppm), and the two aliphatic carbons of the succinate backbone. |

| IR | A characteristic sharp absorption band for the nitrile group (C≡N) around 2250 cm⁻¹, and strong absorption bands for the ester carbonyl groups (C=O) around 1730-1750 cm⁻¹. |

Applications in Drug Development and Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various pharmaceutical intermediates and heterocyclic compounds. Its ability to undergo a range of chemical transformations makes it a versatile tool for medicinal chemists.

Synthesis of Pregabalin Analogues

Pregabalin, an anticonvulsant and anxiolytic drug, is a γ-amino acid. While not a direct precursor in the most common industrial syntheses of pregabalin, cyanosuccinate derivatives are utilized in some synthetic routes to create the core structure of pregabalin and its analogues. The cyano group can be reduced to an amine, and the ester groups can be hydrolyzed and decarboxylated to yield the final γ-amino acid structure.

Synthesis of Spirocyclic Compounds for Targeted Protein Degradation

A significant application of this compound is in the synthesis of spiro compounds that act as ligands for the E3 ubiquitin ligase protein Cereblon (CRBN).[2] These ligands are crucial components of bifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation, a promising strategy in modern drug discovery.[2]

Synthesis of Pyridazinone Derivatives

The reaction of succinic acid derivatives with hydrazine hydrate is a common method for the synthesis of pyridazinones, a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and PDE4 inhibitory effects.[3][4] this compound can serve as a starting material for the synthesis of functionalized pyridazinones.

Reaction Scheme: Synthesis of a Pyridazinone Derivative

Caption: Synthesis of a Pyridazinone Derivative.

Experimental Protocol: Synthesis of a Pyridazinone Derivative (General Procedure)

This protocol is a general representation of the reaction between a succinate derivative and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Absolute ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound in absolute ethanol.

-

Add a molar excess (at least 2 equivalents) of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The pyridazinone product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis via Michael addition and the reactivity of its functional groups allow for the construction of complex molecular architectures, including key components of targeted protein degraders and various heterocyclic systems. Further exploration of its reactivity and the development of detailed and optimized experimental protocols will undoubtedly expand its utility and solidify its role as a key building block in modern organic synthesis.

References

Methodological & Application

Synthesis of Dimethyl 2-Cyanosuccinate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of dimethyl 2-cyanosuccinate from sodium methyl cyanoacetate. The protocol herein is established based on fundamental principles of organic synthesis, specifically the alkylation of active methylene compounds.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various heterocyclic compounds and molecules with potential pharmaceutical applications. Its structure incorporates both a nitrile and two ester functionalities, offering multiple points for chemical modification. The synthesis route described involves the nucleophilic substitution of the chloride in methyl chloroacetate by the enolate of methyl cyanoacetate.

Reaction Principle

The synthesis proceeds via a two-step, one-pot reaction. First, a base is used to deprotonate the α-carbon of methyl cyanoacetate, forming a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate in an SN2 reaction to form the new carbon-carbon bond, yielding this compound.

Experimental Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are representative and may be optimized for specific laboratory conditions and scales.

| Parameter | Value |

| Reactants | |

| Methyl Cyanoacetate (molar eq.) | 1.0 |

| Sodium Methoxide (molar eq.) | 1.05 |

| Methyl Chloroacetate (molar eq.) | 1.1 |

| Reaction Conditions | |

| Solvent | Anhydrous Methanol |

| Temperature (Enolate Formation) | 0-10 °C |

| Temperature (Alkylation) | Reflux (approx. 65 °C) |

| Reaction Time (Alkylation) | 4-6 hours |

| Product Information | |

| Theoretical Yield | Based on Methyl Cyanoacetate |

| Expected Purity (after purification) | >95% |

| CAS Number | 6283-71-2 |

| Molecular Formula | C₇H₉NO₄ |

| Molecular Weight | 171.15 g/mol |

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Equipment

-

Methyl cyanoacetate (≥99%)

-

Sodium methoxide (≥95% or as a solution in methanol)

-

Methyl chloroacetate (≥98%)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure

Step 1: In Situ Formation of Sodium Methyl Cyanoacetate

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous methanol (e.g., 100 mL for a 0.1 mol scale reaction).

-

Cool the flask in an ice bath to 0-5 °C.

-

Carefully add sodium methoxide (1.05 equivalents) to the cold methanol with stirring. If using a solution of sodium methoxide in methanol, add it via the dropping funnel.

-

Once the sodium methoxide has dissolved and the solution is cool, add methyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the resulting mixture at 0-10 °C for an additional 30 minutes to ensure complete formation of the sodium methyl cyanoacetate enolate.

Step 2: Alkylation Reaction

-

To the solution of sodium methyl cyanoacetate, add methyl chloroacetate (1.1 equivalents) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and a sufficient amount of water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium methoxide is corrosive and reacts violently with water. Handle with care.

-

Methyl chloroacetate is toxic and a lachrymator. Avoid inhalation and contact with skin and eyes.

-